6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide
Description
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide (CAS: 1049023-32-6) is a pyridine-based heterocyclic compound featuring a bromine atom at the 6-position, a carboxamide group at the 3-position, and a dimethylaminoethyl side chain on the amide nitrogen. Its molecular weight is 272.15 g/mol, and it is typically synthesized with a purity of 95% . This compound is categorized under 6-membered heterocycles and pyridine derivatives, with applications in medicinal chemistry and chemical research . Notably, commercial availability of this compound has been discontinued across multiple quantities (50 mg–5 g), as reported by CymitQuimica .
Properties
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIXBYAXGOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049023-32-6 | |
| Record name | 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position of the pyridine ring.
Amidation: The brominated intermediate is then reacted with 2-(dimethylamino)ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Scientific Research Applications
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of biological processes and as a tool for probing enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: The dimethylaminoethyl group in the target compound introduces a tertiary amine, whereas the methoxyethyl group in the analog (CAS 1123837-99-9) contains an ether and a primary amine.
- Backbone Structure : The carboxamide group in the target compound may enhance stability and intermolecular interactions compared to the methanamine group in the analog .
Physicochemical and Pharmacological Implications
- Bioactivity : The carboxamide group may confer higher binding affinity to biological targets (e.g., kinases or receptors) compared to methanamine derivatives, which lack hydrogen-bond acceptors .
- Synthetic Accessibility : The discontinued commercial status of the target compound suggests challenges in synthesis or purification, whereas analogs like CAS 1123837-99-9 may offer more accessible alternatives .
Biological Activity
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves two main steps:
- Bromination : The pyridine-3-carboxamide is brominated at the 6-position using bromine or a brominating agent.
- Amidation : The brominated intermediate reacts with 2-(dimethylamino)ethylamine to form the final product.
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings, focusing on optimizing reaction conditions for yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and proteins. The compound can form hydrogen bonds and other interactions that may inhibit enzymatic activity, influencing various biological pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, certain pyrimidine derivatives have shown potent inhibition of COX-2 activity with IC50 values comparable to celecoxib, indicating a potential for anti-inflammatory applications .
Antimicrobial Activity
Research indicates that derivatives similar to this compound possess selective antimicrobial properties against pathogens like Chlamydia. These compounds were found to affect chlamydial inclusion numbers and morphology in infected cells, suggesting a mechanism that could be explored further for therapeutic applications .
Case Study 1: Inhibition of COX Enzymes
In vitro studies demonstrated that certain derivatives with structural similarities to this compound showed significant inhibition of COX-2 enzymes. The reported IC50 values were as low as 0.04 μmol, indicating strong anti-inflammatory potential .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of compounds related to this compound against various bacterial strains. The results revealed selective activity against Gram-positive bacteria, with minimal toxicity towards human cells, highlighting its potential as a therapeutic candidate .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
